2-(Dichloromethyl)-3-(trichloromethyl)benzonitrile
Description
2-(Dichloromethyl)-3-(trichloromethyl)benzonitrile is an organic compound that belongs to the class of benzonitriles. This compound is characterized by the presence of two chloromethyl groups and a nitrile group attached to a benzene ring. It is used in various chemical syntheses and has applications in different fields of scientific research.
Properties
IUPAC Name |
2-(dichloromethyl)-3-(trichloromethyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl5N/c10-8(11)7-5(4-15)2-1-3-6(7)9(12,13)14/h1-3,8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGXWWDYAGCRNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(Cl)(Cl)Cl)C(Cl)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl5N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dichloromethyl)-3-(trichloromethyl)benzonitrile typically involves the chlorination of benzonitrile derivatives. One common method is the reaction of benzonitrile with chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods also focus on minimizing waste and ensuring the safety of the process.
Chemical Reactions Analysis
Types of Reactions
2-(Dichloromethyl)-3-(trichloromethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.
Substitution: The chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of different substituted benzonitriles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the chloromethyl groups under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzonitriles.
Scientific Research Applications
2-(Dichloromethyl)-3-(trichloromethyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Dichloromethyl)-3-(trichloromethyl)benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. The nitrile group can also participate in various biochemical reactions, influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
2-(Trichloromethyl)benzonitrile: Similar in structure but with one less chloromethyl group.
4-(Trichloromethyl)benzonitrile: Differing in the position of the trichloromethyl group on the benzene ring.
Benzonitrile: The parent compound without any chloromethyl groups.
Uniqueness
2-(Dichloromethyl)-3-(trichloromethyl)benzonitrile is unique due to the presence of both dichloromethyl and trichloromethyl groups, which confer distinct reactivity and properties compared to its analogs. This makes it a valuable compound for specific synthetic applications and research studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
